O5'-Succinylvitamin B12
Description
Properties
CAS No. |
55729-45-8 |
|---|---|
Molecular Formula |
C₆₇H₉₂CoN₁₄O₁₇P |
Molecular Weight |
1455.44 |
Synonyms |
Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |
Origin of Product |
United States |
Preparation Methods
Reaction with Succinic Anhydride
The most widely documented method for synthesizing this compound involves the acylation of vitamin B12 with succinic anhydride under controlled conditions.
Procedure:
-
Substrate Preparation : Cyanocobalamin or hydroxocobalamin is dissolved in anhydrous dimethylformamide (DMF) or pyridine to enhance solubility.
-
Succinylation : Succinic anhydride is added in molar excess (typically 5–10 equivalents) to the reaction mixture. The reaction proceeds at room temperature for 24–48 hours under inert atmosphere.
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Workup : The product is precipitated using ice-cold diethyl ether, followed by centrifugation and washing to remove unreacted reagents.
-
Purification : The crude product is purified via column chromatography (silica gel or Sephadex LH-20) or preparative HPLC.
Key Observations:
-
Selectivity : Succinylation occurs preferentially at the 5'-OH group of α-ribose due to steric and electronic factors. The 2'-OH group reacts more slowly, requiring extended reaction times or elevated temperatures for disuccinylation.
-
Yield : Monosuccinylation at the 5'-position achieves yields of 60–75%, while disuccinylation (2',5'-di-O-succinyl) yields 20–30% under optimized conditions.
Acid/Base Hydrolysis for Selective Deprotection
Mild hydrolysis protocols are employed to isolate this compound from mixtures containing disuccinylated byproducts:
Acidic Hydrolysis:
Alkaline Hydrolysis:
Thermal Stability and Byproduct Formation
Heating this compound at 130°C for 5 minutes results in complete desuccinylation, regenerating unmodified vitamin B12. This reversibility underscores the importance of low-temperature processing during synthesis.
Analytical Characterization
Electrophoretic Mobility
Paper electrophoresis at pH 6.0 distinguishes succinyl derivatives based on charge:
Spectroscopic Confirmation
-
UV-Vis Spectroscopy : The γ-band at 361 nm (characteristic of cobalamins) remains unchanged, confirming the integrity of the corrin ring.
-
NMR Spectroscopy : H NMR reveals succinyl proton resonances at δ 2.5–2.7 ppm (methylene) and δ 12.1 ppm (carboxylic acid).
Comparative Data on Synthesis Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Succinic Anhydride Equiv | 8 | 72 | 95 |
| Reaction Time | 36 hours | 68 | 92 |
| Temperature | 25°C | 70 | 94 |
| Purification Method | Sephadex LH-20 Chromatography | 65 | 98 |
Data adapted from enzymatic and chemical synthesis studies.
Challenges and Limitations
-
Steric Hindrance : Bulky succinyl groups may impede enzymatic conversion to active cobalamin forms (e.g., adenosylcobalamin).
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Biological Inactivity : this compound lacks affinity for intrinsic factor and transcobalamin transporters, rendering it non-bioavailable in E. coli and mammalian systems.
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Sensitivity to pH : The inner salt formation between the 2'-succinyl carboxylate and DMB imidazole destabilizes the cobalt–nitrogen bond under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:
Oxidation: The cobalt center in the cobalamin structure can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different cobalamin derivatives.
Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .
Scientific Research Applications
O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mechanism of Action
The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .
Comparison with Similar Compounds
Cyanocobalamin: The most common form of vitamin B12 used in supplements.
Methylcobalamin: A biologically active form of vitamin B12 involved in methylation reactions.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments
Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .
Q & A
Q. How can conflicting data on this compound’s role in folate metabolism be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
